3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Overview
Description
3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structureThe imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities, making it a valuable target for synthetic and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes. For example, the reduction of nitro groups can be achieved using hydrogen in the presence of palladium on carbon or Raney nickel . The cyclization step may involve the use of carboxylic acid derivatives as sources of the one-carbon fragment necessary for ring formation .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for reductions, and various oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often involve the use of halogenated derivatives and nucleophiles under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione involves its interaction with various molecular targets and pathways. For instance, it can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness
3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-amino-1H-imidazo[4,5-b]pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-5-4(9-6(10)11)2-1-3-8-5/h1-3H,7H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENAPSQFUUCJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=S)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493229 | |
Record name | 3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63277-43-0 | |
Record name | 3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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